molecular formula C13H15N3O4 B11069241 [5-[(Furan-2-carbonyl)amino]-3-methylpyrazol-1-yl]acetic acid, ethyl ester

[5-[(Furan-2-carbonyl)amino]-3-methylpyrazol-1-yl]acetic acid, ethyl ester

Cat. No.: B11069241
M. Wt: 277.28 g/mol
InChI Key: DNQDSYZXFGPEFA-UHFFFAOYSA-N
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Description

ETHYL 2-{5-[(2-FURYLCARBONYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE is a complex organic compound with the molecular formula C13H15N3O4 It is known for its unique structure, which includes a furan ring, a pyrazole ring, and an ethyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{5-[(2-FURYLCARBONYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE typically involves multiple steps. One common method starts with the reaction of 2-furoyl chloride with glycine ethyl ester to form an intermediate product. This intermediate is then reacted with 3-methyl-1H-pyrazole-5-amine under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{5-[(2-FURYLCARBONYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can produce various alcohol derivatives .

Scientific Research Applications

ETHYL 2-{5-[(2-FURYLCARBONYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ETHYL 2-{5-[(2-FURYLCARBONYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE involves its interaction with specific molecular targets and pathways. The furan and pyrazole rings are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{5-[(2-FURYLCARBONYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE is unique due to the presence of both furan and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

ethyl 2-[5-(furan-2-carbonylamino)-3-methylpyrazol-1-yl]acetate

InChI

InChI=1S/C13H15N3O4/c1-3-19-12(17)8-16-11(7-9(2)15-16)14-13(18)10-5-4-6-20-10/h4-7H,3,8H2,1-2H3,(H,14,18)

InChI Key

DNQDSYZXFGPEFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C)NC(=O)C2=CC=CO2

Origin of Product

United States

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